2,4,6-Trifluorobenzenesulfonamide is an organic compound characterized by the presence of three fluorine atoms attached to a benzene ring, along with a sulfonamide functional group. Its molecular formula is C6H4F3NO2S, and it has a molecular weight of 211.16 g/mol. This compound is classified as a trifluorinated benzenesulfonamide, which places it within the broader category of sulfonamides, known for their diverse applications in medicinal chemistry and organic synthesis.
The synthesis of 2,4,6-trifluorobenzenesulfonamide typically involves several key steps:
The reaction conditions are critical for achieving optimal results. For instance, using bases such as cesium carbonate can facilitate the nucleophilic substitution necessary for forming the sulfonamide bond. The typical reaction might be conducted at elevated temperatures (e.g., 168 °C) under inert conditions to drive the reaction to completion while minimizing degradation of sensitive functional groups.
The molecular structure of 2,4,6-trifluorobenzenesulfonamide features a benzene ring substituted with three fluorine atoms at positions 2, 4, and 6 relative to the sulfonamide group. The structural formula can be represented as follows:
This structure provides insights into its reactivity and interactions with biological targets.
2,4,6-Trifluorobenzenesulfonamide can participate in various chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions. For example, using nucleophiles such as amines or thiols in basic conditions promotes substitution reactions effectively.
The mechanism of action for 2,4,6-trifluorobenzenesulfonamide involves its interaction with specific molecular targets within biological systems:
Data from studies indicate that these interactions are crucial for its potential therapeutic effects against various targets.
Relevant analyses such as NMR spectroscopy confirm the purity and structural integrity of synthesized compounds.
The evolution of fluorinated sulfonamides originated with the serendipitous discovery of Prontosil's antibacterial properties in the 1930s, which was later identified as a prodrug releasing the active moiety sulfanilamide. This breakthrough catalyzed systematic exploration of sulfonamide derivatives, with early fluorination efforts focused primarily on enhancing antimicrobial potency. Initial fluorinated variants emerged in the mid-20th century, leveraging fluorine's electronegativity to improve membrane permeability and target binding [6]. The 1958 report by Lehmann establishing the trifluoromethyl group's impact on biological activity marked a pivotal advancement, demonstrating enhanced efficacy in serotonin uptake inhibition and stimulating focused development of -CF₃ substituted sulfonamides [4].
Subsequent decades witnessed strategic diversification, with researchers synthesizing derivatives bearing fluorine at specific aromatic positions to fine-tune electronic and steric properties. The 1980s–1990s saw fluorinated sulfonamides expanding beyond anti-infectives into diuretics (e.g., furosemide), carbonic anhydrase inhibitors (e.g., brinzolamide), and sulfonylureas (e.g., glimepiride) [5] [6]. This diversification underscored fluorine's role in conferring target selectivity and metabolic stability. The development of 2,4,6-trifluorobenzenesulphonamide derivatives represents a contemporary refinement—optimizing fluorine placement to maximize electronic effects while maintaining synthetic feasibility for structure-activity relationship (SAR) studies against resistant pathogens and novel enzyme targets [1] [7].
Table 1: Evolution of Key Fluorinated Sulfonamide Drug Classes
Time Period | Therapeutic Class | Representative Agents | Key Fluorination Impact | |
---|---|---|---|---|
1930s–1940s | Antibacterials | Sulfanilamide, Sulfathiazole | Enhanced membrane penetration | |
1950s–1960s | Diuretics | Furosemide | Improved efficacy via electron withdrawal | |
1970s–1980s | Sulfonylureas | Glipizide, Glimepiride | Prolonged plasma half-life | |
1990s–2000s | Carbonic Anhydrase Inhibitors | Brinzolamide, Dorzolamide | Refined isozyme selectivity | |
2000s–Present | Targeted Oncology/Agrochemicals | 2,4,6-Trifluorobenzenesulphonamide derivatives | Resistance mitigation; enhanced binding kinetics | [1] [4] [5] |
2,4,6-Trifluorobenzenesulphonamide (IUPAC name: 2,4,6-trifluorobenzene-1-sulfonamide; CAS RN: 830-43-3) belongs to the benzenesulfonamide family characterized by a sulfonamide functional group (-SO₂NH₂) attached to a benzene ring fluorinated at positions 2, 4, and 6. This systematic name precisely defines regiochemistry, distinguishing it from isomeric forms like 2,3,4-trifluoro or 3,4,5-trifluoro substitutions that exhibit divergent electronic and steric profiles [8]. The compound’s molecular formula is C₆H₄F₃NO₂S, with a molar mass of 211.16 g/mol. Key identifiers include:
Structurally, it is classified as a non-antibacterial sulfonamide due to the absence of the N4 aromatic amine group (para-aminophenyl sulfonamide motif) essential for dihydropteroate synthase inhibition in bacteria [3] [6]. Instead, its bioactivity derives from the sulfonamide zinc-binding group (ZBG) and fluorine-induced electronic modulation, enabling potent interactions with diverse enzyme classes:
The trifluoro pattern creates a symmetrical electron-deficient aromatic system, increasing sulfonamide nitrogen acidity (pKa ~8–10) and favoring deprotonation under physiological conditions. This promotes ionic interactions with positively charged residues (e.g., His64 in CA II) [7]. Ortho-fluorines introduce steric constraints affecting ring orientation relative to the sulfamoyl group, a parameter exploited for selectivity optimization.
Table 2: Structural Classification Context of 2,4,6-Trifluorobenzenesulphonamide
Classification Parameter | Antibacterial Sulfonamides | Non-Antibacterial Sulfonamides | 2,4,6-Trifluorobenzenesulphonamide | |
---|---|---|---|---|
Core Structure | H₂N-C₆H₄-SO₂NHR | Variable aryl/heteroaryl-SO₂NHR | C₆H₂F₃-SO₂NH₂ | |
N4 Aromatic Amine | Present (Essential) | Absent | Absent | |
Primary Therapeutic Roles | Anti-infectives | Diuretics, Antidiabetics, CA Inhibitors, Anticonvulsants | Enzyme inhibition (e.g., CA, Phospholipase C) | |
Key Structural Modifications | N1 heterocyclic substituents | Diverse R-groups on sulfonamide nitrogen | Fluorine substitution pattern optimization | [3] [5] [6] |
2,4,6-Trifluorobenzenesulphonamide exemplifies rational design strategies leveraging fluorine’s electronegativity (Pauling scale: 3.98), lipophilicity (π-value: 0.14 per F atom), and metabolic stability to overcome limitations of earlier sulfonamides. Its trifluoro architecture directly addresses three contemporary challenges:
Overcoming Drug Resistance: In agricultural fungicides, derivatives like those targeting Botrytis cinerea exhibit no cross-resistance with commercial fungicides (e.g., carbendazim, procymidone). Fluorine substitutions disrupt efflux pump recognition and prevent target-site mutations in fungal enzymes, maintaining efficacy against resistant strains [1]. The 2,4,6-trifluoro pattern specifically enhances binding to mutant dihydropteroate synthases and chitin synthases where non-fluorinated analogs fail [1] [5].
Enhancing Target Selectivity: Fluorine placement enables differential binding across enzyme isoforms. In carbonic anhydrases (CAs), 2,4,6-trifluorobenzenesulphonamide derivatives achieve >1000-fold selectivity for tumor-associated CA IX/XII (Kd: 1.1 pM) over off-target CA I/II by exploiting fluorine-specific van der Waals contacts with hydrophobic residues (e.g., Val131 in CA IX) [7]. Crystallography (PDB: 5DOG) reveals ortho-fluorines enforce a coplanar conformation between the benzene ring and Phe131, optimizing π-stacking absent in non-fluorinated analogs [7].
Optimizing Pharmacokinetic Profiles: Fluorination reduces metabolic oxidation at aromatic positions, prolonging half-life. The 2,4,6-trifluoro motif increases membrane permeability (LogP ≈1.5–2.0) versus non-fluorinated benzenesulphonamide (LogP ≈0.8), enhancing cellular uptake quantified in Caco-2 assays [4] [5]. This balances hydrophilic sulfonamide and hydrophobic aryl domains, improving oral bioavailability in preclinical models.
Table 3: Recent Therapeutic Agents Incorporating Trifluoromethyl/TriFluoro-Sulfonamide Motifs
Drug (Approval Year) | Therapeutic Category | Indication | Role of -CF₃/F-Substitution | |
---|---|---|---|---|
Ubrogepant (2019) | CGRP Receptor Antagonist | Acute Migraine | Enhanced receptor occupancy duration (>8h Tmax) | |
Alpelisib (2019) | PI3Kα Inhibitor | Breast Cancer | Increased kinase selectivity (IC50 5nM vs PI3Kα) | |
Sotorasib (2021) | KRASG12C Inhibitor | NSCLC | Covalent binding efficiency to Cys12 residue | |
Futibatinib (2022) | FGFR Inhibitor | Cholangiocarcinoma | Mitigated deactivation by phosphate hydrolysis | [4] |
In emerging paradigms, 2,4,6-trifluorobenzenesulphonamide serves as a critical scaffold for covalent inhibitors and proteolysis-targeting chimeras (PROTACs). Sulfonamide-directed ortho-fluorine substitution facilitates proximity-driven covalent bonding to cysteine residues (e.g., KRASG12C inhibitors) [4]. Additionally, fluorine’s role in enhancing phospholipase C (PLC) activation was demonstrated with m-3M3FBS (containing -CF₃), where trifluoromethyl benzenesulfonamides increased cytoplasmic Ca²⁺ influx in vascular smooth muscle models, suggesting potential for modulating calcium-dependent apoptosis in oncology [2]. These applications underscore its versatility in addressing evolving medicinal chemistry objectives—spanning covalent inhibition, allosteric modulation, and targeted protein degradation—while maintaining synthetic tractability for combinatorial derivatization.
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5